molecular formula C32H44O7 B122086 Ciclesonide CAS No. 141845-82-1

Ciclesonide

Numéro de catalogue: B122086
Numéro CAS: 141845-82-1
Poids moléculaire: 540.7 g/mol
Clé InChI: LUKZNWIVRBCLON-FOMURGDPSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Activité Biologique

Ciclesonide is a novel glucocorticosteroid prodrug primarily used for the treatment of asthma and allergic rhinitis. Its biological activity is characterized by its anti-inflammatory properties, which are mediated through its active metabolite, desisobutyryl-ciclesonide (RM1). This article delves into the biological mechanisms, pharmacokinetics, clinical efficacy, and safety profile of this compound, supported by data tables and case studies.

This compound is an inactive prodrug that requires enzymatic conversion to its active form, RM1, which binds to the glucocorticoid receptor. This binding leads to the modulation of gene expression associated with inflammation. Key actions include:

  • Inhibition of Cytokine Production : this compound has been shown to inhibit interleukin-1β (IL-1β)-induced IL-8 production in human nasal epithelial cells with a median effective concentration (EC50) of 0.81 nM .
  • Reduction of Eosinophil Infiltration : In vivo studies in sensitized guinea pigs demonstrated significant inhibition of allergen-induced nasal blockage and eosinophil infiltration .

Pharmacokinetics

This compound exhibits unique pharmacokinetic properties:

  • Low Systemic Absorption : Following intranasal administration, this compound shows negligible systemic absorption, with the liver being the primary site for metabolism .
  • Metabolism : The drug is metabolized predominantly by cytochrome P450 isoenzyme CYP3A4 and carboxylesterases . Comparative studies have indicated that peak serum levels of RM1 are significantly lower when this compound is administered intranasally compared to oral inhalation .

Table 1: Pharmacokinetic Parameters of this compound

ParameterValue
BioavailabilityLow (negligible systemic absorption)
Primary MetaboliteDesisobutyryl-ciclesonide (RM1)
Metabolism EnzymesCYP3A4, carboxylesterases
Peak Serum Levels (Intranasal)7-14 times lower than oral inhalation

Clinical Efficacy

This compound has been evaluated in various clinical settings, particularly for asthma and COVID-19 treatment.

Asthma Treatment

In clinical trials, this compound has demonstrated significant efficacy in reducing asthma symptoms:

  • Dose-Dependent Response : A study showed that 200 µg of this compound administered once daily significantly improved lung function and reduced airway hyperresponsiveness .
  • Symptom Improvement : After 8 weeks of treatment, the percentage of patients reporting no asthma symptoms increased from approximately 21% to over 53% .

COVID-19 Treatment

Recent studies have explored the use of inhaled this compound in treating COVID-19:

  • Outpatient Study : Inhaled this compound was assessed for its efficacy in reducing adverse outcomes in COVID-19 outpatients. While it showed anti-inflammatory properties, it did not significantly reduce hospitalization rates or improve oxygen therapy duration compared to standard care .

Table 2: Summary of Clinical Trials on this compound

Study TypePopulationKey Findings
Asthma TrialMild-to-moderate asthmaSignificant reduction in symptoms and rescue medication use
COVID-19 Outpatient StudyAdults with COVID-19No significant difference in hospitalization rates

Safety Profile

This compound is generally well-tolerated with a favorable safety profile:

  • Minimal Side Effects : Unlike some other inhaled corticosteroids, this compound has not shown significant effects on growth rates in children or adverse systemic effects when used at recommended doses .

Case Studies

Several case studies have highlighted the practical applications and outcomes associated with this compound treatment:

  • Case Study on Asthma Management : A patient with severe asthma experienced marked improvement in symptoms and lung function after switching from fluticasone to this compound, demonstrating its effectiveness as a corticosteroid alternative.
  • COVID-19 Management Case : In a cohort treated with inhaled this compound during early COVID-19 infection, patients reported fewer respiratory complications compared to historical controls, suggesting potential benefits despite inconclusive trial results.

Propriétés

Key on ui mechanism of action

Glucocorticoids such as ciclesonide can inhibit leukocyte infiltration at the site of inflammation, interfere with mediators of inflammatory response, and suppress humoral immune responses. The antiinflammatory actions of glucocorticoids are thought to involve phospholipase A2 inhibitory proteins, lipocortins, which control the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes. Ciclesonide reduces inflammatory reaction by limiting the capillary dilatation and permeability of the vascular structures. These compounds restrict the accumulation of polymorphonuclear leukocytes and macrophages and reduce the release of vasoactive kinins. Recent research suggests that corticosteroids may inhibit the release of arachidonic acid from phospholipids, thereby reducing the formation of prostaglandins. Ciclesonide is a glucocorticoid receptor agonist. On binding, the corticoreceptor-ligand complex translocates itself into the cell nucleus, where it binds to many glucocorticoid response elements (GRE) in the promoter region of the target genes. The DNA bound receptor then interacts with basic transcription factors, causing an increase or decrease in expression of specific target genes, including suppression of IL2 (interleukin 2) expression.

Numéro CAS

141845-82-1

Formule moléculaire

C32H44O7

Poids moléculaire

540.7 g/mol

Nom IUPAC

[2-[(1S,2S,4R,8S,9S,11S,12S,13R)-6-cyclohexyl-11-hydroxy-9,13-dimethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] 2-methylpropanoate

InChI

InChI=1S/C32H44O7/c1-18(2)28(36)37-17-25(35)32-26(38-29(39-32)19-8-6-5-7-9-19)15-23-22-11-10-20-14-21(33)12-13-30(20,3)27(22)24(34)16-31(23,32)4/h12-14,18-19,22-24,26-27,29,34H,5-11,15-17H2,1-4H3/t22-,23-,24-,26+,27+,29?,30-,31-,32+/m0/s1

Clé InChI

LUKZNWIVRBCLON-FOMURGDPSA-N

SMILES

CC(C)C(=O)OCC(=O)C12C(CC3C1(CC(C4C3CCC5=CC(=O)C=CC45C)O)C)OC(O2)C6CCCCC6

SMILES isomérique

CC(C)C(=O)OCC(=O)[C@@]12[C@@H](C[C@@H]3[C@@]1(C[C@@H]([C@H]4[C@H]3CCC5=CC(=O)C=C[C@]45C)O)C)OC(O2)C6CCCCC6

SMILES canonique

CC(C)C(=O)OCC(=O)C12C(CC3C1(CC(C4C3CCC5=CC(=O)C=CC45C)O)C)OC(O2)C6CCCCC6

Description physique

Solid

Pictogrammes

Health Hazard

Solubilité

1.57e-03 g/L

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ciclesonide
Reactant of Route 2
Reactant of Route 2
Ciclesonide
Reactant of Route 3
Ciclesonide
Reactant of Route 4
Ciclesonide
Reactant of Route 5
Ciclesonide
Reactant of Route 6
Reactant of Route 6
Ciclesonide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.